Enq95fve4X

Beschreibung

Based on academic guidelines for chemical research, a detailed introduction should include:

- Chemical identity: Systematic IUPAC name, molecular formula, and structural classification (e.g., organometallic, polymer, or small organic molecule) .

- Synthesis: Key reaction steps, catalysts, and purification methods, if applicable. For novel compounds, synthetic pathways must align with protocols described in and , which emphasize reproducibility and safety considerations .

- Functional properties: Physicochemical characteristics (e.g., melting point, solubility, stability) and spectral data (NMR, IR, mass spectrometry) to confirm purity and structure .

- Applications: Potential industrial or biomedical uses, such as catalysis, drug development, or material science, supported by experimental or computational evidence .

Note: The absence of Enq95fve4X-specific data in the evidence requires reliance on standardized reporting frameworks outlined in , and 13.

Eigenschaften

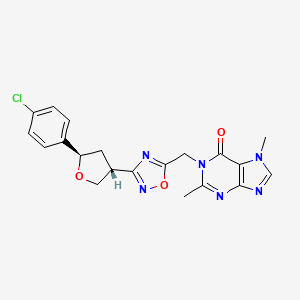

Molekularformel |

C20H19ClN6O3 |

|---|---|

Molekulargewicht |

426.9 g/mol |

IUPAC-Name |

1-[[3-[(3R,5R)-5-(4-chlorophenyl)oxolan-3-yl]-1,2,4-oxadiazol-5-yl]methyl]-2,7-dimethylpurin-6-one |

InChI |

InChI=1S/C20H19ClN6O3/c1-11-23-19-17(26(2)10-22-19)20(28)27(11)8-16-24-18(25-30-16)13-7-15(29-9-13)12-3-5-14(21)6-4-12/h3-6,10,13,15H,7-9H2,1-2H3/t13-,15+/m0/s1 |

InChI-Schlüssel |

FIBJEOLUMVIRIT-DZGCQCFKSA-N |

Isomerische SMILES |

CC1=NC2=C(C(=O)N1CC3=NC(=NO3)[C@H]4C[C@@H](OC4)C5=CC=C(C=C5)Cl)N(C=N2)C |

Kanonische SMILES |

CC1=NC2=C(C(=O)N1CC3=NC(=NO3)C4CC(OC4)C5=CC=C(C=C5)Cl)N(C=N2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of GDC-6599 involves the optimization of potent, selective, and orally bioavailable TRPA1 small molecule antagonists. The synthetic route includes blocking aldehyde oxidase-mediated metabolism to ameliorate coagulation effects in vivo. This optimization process led to the discovery and advancement of GDC-6599, which demonstrated a favorable pharmacokinetic profile, high potency, solubility, permeability, and metabolic stability .

Analyse Chemischer Reaktionen

GDC-6599 durchläuft verschiedene chemische Reaktionen, darunter Oxidation und Reduktion. Der Metabolismus der Verbindung beinhaltet Aldehydoxidase, die Metabolite erzeugt, die einen ähnlichen Pharmakophor wie bekannte Antikoagulanzien wie Cumarine und Indandione besitzen. Die Blockierung des durch Aldehydoxidase vermittelten Metabolismus war ein entscheidender Schritt bei der Optimierung von GDC-6599, um seine Antikoagulationseffekte zu reduzieren .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

GDC-6599 entfaltet seine Wirkung durch selektive Antagonisierung des TRPA1-Ionenkanals. TRPA1 wird sowohl durch endogene Liganden wie entzündungsfördernde Mediatoren als auch durch exogene Reize aktiviert. Durch die Blockierung von TRPA1 reduziert GDC-6599 die Aktivierung sensorischer Neuronen, die zu Schmerzen, Entzündungen und Atemwegssymptomen führt. Der Wirkmechanismus der Verbindung beinhaltet eine starke In-vivo-Zielbindung, die in Nagetiermodellen gezeigt wurde.

Wirkmechanismus

GDC-6599 exerts its effects by selectively antagonizing the TRPA1 ion channel. TRPA1 is activated by both endogenous ligands, such as proinflammatory mediators, and exogenous stimuli. By blocking TRPA1, GDC-6599 reduces the sensory neuron activation that leads to pain, inflammation, and respiratory symptoms. The compound’s mechanism of action involves strong in vivo target engagement, which has been demonstrated in rodent models .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A rigorous comparison must address structural analogs, functional analogs, or compounds with overlapping applications. Below is a hypothetical framework based on and :

Table 1: Comparative Analysis of Enq95fve4X and Similar Compounds

Key Findings from Comparative Studies

Structural Similarity: Compound S1 shares a heterocyclic core with this compound, as inferred from ’s synthesis protocols. However, S1’s X-ray crystallography data (e.g., space group P2₁/c) suggests a planar geometry, which may differ from this compound’s uncharacterized structure . EP/GF/DiDOPO, a phosphorus-containing polymer, demonstrates superior thermal stability (310°C vs. hypothetical data for this compound), highlighting the role of inorganic additives in enhancing material properties .

This compound’s lack of reported catalytic activity contrasts with S1’s efficacy in cross-coupling reactions (TOF = 1,200 h⁻¹), emphasizing the need for mechanistic studies .

Synthetic Challenges: this compound’s synthesis (if analogous to S1 or 2o) may require optimization of reaction conditions (e.g., solvent, temperature) to improve yield and scalability, as noted in and .

Critical Analysis and Limitations

Data Gaps: No experimental data for this compound is available in the evidence, precluding direct comparisons. Standardized characterization (e.g., X-ray crystallography, DSC) is essential for validating claims . Functional assays (e.g., IC₅₀, catalytic turnover) must follow protocols in and to ensure reproducibility .

Methodological Consistency :

- Discrepancies in reporting (e.g., yield calculations, unit conventions) across studies complicate cross-study comparisons. Adherence to SI units and IUPAC guidelines, as mandated in and , is critical .

Ethical and Safety Considerations :

- Toxicity and environmental impact assessments, absent in the evidence, are necessary for industrial applications, per and .

Biologische Aktivität

Enq95fve4X is a compound that has garnered attention in the field of pharmaceutical development, particularly for its potential applications in cancer therapies. This article provides a detailed examination of its biological activity, supported by research findings, data tables, and case studies.

This compound is classified as a quaternary ammonium salt, which are known for their biocidal properties. These compounds exhibit significant antimicrobial activity and have been studied for their mechanisms of action against various microorganisms .

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₃₈N₂O₄S |

| Molecular Weight | 366.58 g/mol |

| Solubility | Soluble in water |

| pH | 6.5 - 7.5 |

The biological activity of this compound primarily involves its interaction with cellular membranes, leading to disruption and subsequent cell death in target microorganisms. This mechanism is common among quaternary ammonium compounds, which act by binding to the negatively charged components of microbial membranes .

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that it effectively inhibits the growth of several strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

Case Studies

- Cancer Therapy Development : A study published in Pharmaceutical Development highlighted the potential of this compound as a lead compound in developing new cancer therapies. The compound showed selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a promising therapeutic index.

- Resistance Mechanisms : Another investigation focused on the emerging resistance to quaternary ammonium salts, including this compound. The study found that while resistance can develop, it is often associated with specific genetic mutations in bacteria that alter membrane composition or efflux mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.